c-Met inhibitor 1

Descripción

Propiedades

IUPAC Name |

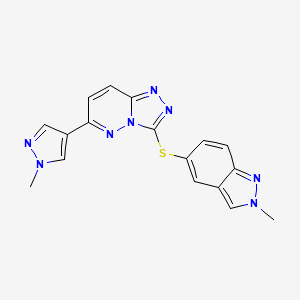

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXHZDNTBJUJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Classification and Target Binding

c-Met inhibitors are classified into type I and type II based on their binding modes to the kinase domain. Type II inhibitors, such as B26 and ABN401 , interact with both the ATP-binding pocket and an adjacent hydrophobic region, enabling multitarget inhibition and reduced drug resistance. Molecular docking studies of B26 revealed bidentate hydrogen bonds with residue Met1160 in the hinge region, a feature critical for its superior activity compared to earlier inhibitors like Golvatinib.

Role of Substituent Modifications

Synthetic Pathways for c-Met Inhibitors

Synthesis of 4-(Pyridin-4-yloxy)benzamide Derivatives (B26)

The preparation of B26 followed a seven-step sequence (Scheme 1):

-

Formation of 4-Chloropicolinoyl Chloride (7):

Pyridinecarboxylic acid (6) was refluxed with thionyl chloride (SOCl₂) and catalytic NaBr at 85°C for 18 hours, yielding the acyl chloride intermediate. -

Esterification to Ethyl 4-Chloropicolinate (8):

Intermediate 7 was treated with ethanol to form the ethyl ester, which underwent nucleophilic substitution with p-nitrophenol or 2-fluoro-4-nitrophenol in chlorobenzene. -

Hydrolysis to Picolinic Acid Analogues (10a–10b):

The nitrophenol derivatives (9a–9b) were hydrolyzed in 1,4-dioxane with NaOH to generate carboxylic acids. -

Amide Coupling (11a–11e):

Reaction of 10a–10b with amines (e.g., 3-morpholinopropan-1-amine) in the presence of SOCl₂ produced pyridinamide intermediates. -

Reduction to Aromatic Amines (12a–12e):

Hydrazine hydrate reduced nitro groups to amines, enabling subsequent coupling with 1,2,3-triazole fragments. -

Final Assembly via Nucleophilic Substitution:

Intermediates 12a–12e were combined with triazole-bearing aryl halides to yield B1–B27 .

Table 1: Key Intermediates and Reaction Conditions

Optimization Strategies for Synthetic Efficiency

Solvent and Catalyst Selection

The use of chlorobenzene in nucleophilic substitutions minimized side reactions, while NaBr accelerated acyl chloride formation by acting as a Lewis acid catalyst. For ABN401 , high shear wet granulation with a 60% (w/w) water-to-powder ratio ensured uniform particle size and dissolution rates >90% within 30 minutes.

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Inhibitory Activity

Scale-Up Considerations and Process Challenges

Steric Hindrance and Yield Limitations

Bulkier substituents (e.g., 2-OCF₃) in B3 and B12 led to steric clashes, reducing yields by 15–20% compared to fluorine-substituted analogues.

Analytical Characterization Techniques

Structural Validation

Physicochemical Profiling

-

PXRD: Amorphous formulations of ABN401 showed no recrystallization after 12 months, ensuring consistent dissolution.

-

Log P Measurement: Octanol-water partitioning of ABN401 yielded log P = 2.1, indicating favorable membrane permeability.

Case Studies: Preparation of Specific c-Met Inhibitors

Análisis De Reacciones Químicas

Tipos de Reacciones

El inhibidor de c-Met 1 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales del inhibidor, alterando potencialmente su actividad.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del inhibidor para mejorar su estabilidad y eficacia.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis del inhibidor de c-Met 1 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Agentes sustituyentes: Como halógenos o grupos alquilo.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones son típicamente derivados del inhibidor original con propiedades mejoradas, como una mayor potencia o selectividad para el receptor c-Met .

Aplicaciones Científicas De Investigación

El inhibidor de c-Met 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la estructura y función del receptor c-Met y su papel en los procesos celulares.

Biología: Se emplea en la investigación para comprender los mecanismos de la señalización de c-Met y su participación en la progresión del cáncer.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento de varios cánceres, incluyendo el cáncer de pulmón de células no pequeñas, el cáncer gástrico y el carcinoma de células renales.

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y en la selección de posibles candidatos a fármacos

Mecanismo De Acción

El inhibidor de c-Met 1 ejerce sus efectos uniéndose al sitio de unión al ATP de la tirosina cinasa c-Met, evitando así la fosforilación y activación del receptor. Esta inhibición bloquea las vías de señalización descendentes que están involucradas en la proliferación celular, la supervivencia y la migración. Los objetivos moleculares primarios del inhibidor de c-Met 1 incluyen el propio receptor c-Met y varias proteínas de señalización descendentes involucradas en la progresión del cáncer .

Comparación Con Compuestos Similares

Enzymatic Potency (IC50 Values)

Key Findings :

- This compound exhibits significantly lower potency than newer analogs like compound 31 (12.8 nM) or dual inhibitors (e.g., 13b at 0.02 µM) .

- Crizotinib, while a clinical benchmark, has dual activity against ALK, which may contribute to off-target effects .

Selectivity and Binding Mode

Key Findings :

- SCC244 and PHA-665752 demonstrate exceptional selectivity, a critical advantage over this compound, whose selectivity data are unreported .

- Type II inhibitors (e.g., cabozantinib) target allosteric sites, reducing off-target risks compared to type I inhibitors like this compound .

Key Findings :

- This compound lacks clinical data, whereas advanced candidates like INC-280 (Phase II) show promise but face challenges in combinatorial efficacy .

- Safety issues (e.g., renal toxicity in JNJ-38877605) highlight the importance of structural optimization .

Dual-Target Inhibitors

Key Findings :

Actividad Biológica

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

- Ras/Raf/MEK/MAPK

- PI3K/Akt/mTOR

- JAK/STAT

- Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

- Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .

- Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .

- Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

| Parameter | Result |

|---|---|

| Enzymatic Potency | Picomolar |

| Selectivity | >10,000-fold over other kinases |

| Tumor Growth Inhibition | Dose-dependent in mouse models |

| Induction of Apoptosis | Significant in vitro |

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

| Study Type | Patient Group | PFS (HR) | DCR (RR) |

|---|---|---|---|

| Phase III Trials | Advanced NSCLC | HR 0.80 (p = 0.04) | RR 1.22 (p = 0.03) |

| Asian Patients | Adenocarcinoma | HR 0.57 (p < 0.001) | Not reported |

| Previous Treatment | Non-squamous NSCLC | HR 0.79 (p = 0.03) | Not reported |

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

- Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .

- HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

- Fatigue

- Nausea

- Liver enzyme elevation

- Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

Q & A

Q. What are the common adverse events associated with c-Met inhibitors in NSCLC, and how should they be prioritized in clinical trial monitoring?

- Methodological Answer: Meta-analyses of c-Met inhibitor trials reveal that adverse events (AEs) vary by severity. For example, grade 3+ interstitial lung disease (ILD) shows a significant risk (OR = 4.47, 95% CI: 1.15–17.45), while leukopenia and thrombocytopenia have wide confidence intervals (e.g., OR = 3.70 for grade 3+ leukopenia) due to limited sample sizes . Researchers should prioritize monitoring ILD, venous thromboembolism (VTE), and hematologic toxicities in trials. Preclinical models (e.g., xenografts) can help predict these risks by assessing organ-specific toxicity profiles.

Q. How do researchers validate c-Met expression as a biomarker for patient stratification in clinical trials?

- Methodological Answer: Biomarker validation involves immunohistochemistry (IHC) for protein expression, fluorescence in situ hybridization (FISH) for gene amplification, and RNA sequencing for transcriptional activation. For example, in the METEOR trial, high c-Met expression in RCC was correlated with improved progression-free survival (HR = 0.51) under cabozantinib therapy . Retrospective validation using patient-derived xenografts (PDXs) or cell lines with MET amplification (e.g., gastric cancer models) is critical to confirm biomarker utility .

Q. What in vitro assays are used to assess c-Met inhibitor potency and selectivity?

- Methodological Answer: Biochemical kinase assays (e.g., ATP-competitive binding assays) and cellular proliferation assays (e.g., EBC-1 or HCT-116 cell lines) are standard. For example, SCC244 demonstrated subnanomolar IC₅₀ values against c-Met and >2,400-fold selectivity over 312 other kinases, validated via kinase profiling panels . Researchers should combine these with Western blotting to confirm downstream pathway inhibition (e.g., phospho-MET and ERK suppression).

Advanced Research Questions

Q. How do MET amplification-driven resistance mechanisms to EGFR inhibitors (e.g., gefitinib) develop, and what combinatorial strategies are effective?

- Methodological Answer: MET amplification activates ERBB3/PI3K signaling, bypassing EGFR inhibition. In lung cancer models, dual inhibition of EGFR and c-Met restored sensitivity (e.g., gefitinib + crizotinib). Researchers should use FISH or NGS to detect MET amplification in resistant tumors and validate via siRNA knockdown or pharmacologic co-inhibition in PDX models .

Q. How can contradictory data between c-Met protein expression and inhibitor response in HCC be resolved?

- Methodological Answer: Discrepancies arise from ligand-independent c-Met activation (e.g., HHLA2-driven signaling). In HCC cell lines, HHLA2 expression correlated with c-Met inhibitor sensitivity (p = 0.0395) only in MET-aberrant subgroups . Researchers should integrate transcriptomic (RNA-seq) and proteomic (RPPA) data to identify co-activation markers and stratify patients using multiplex IHC.

Q. What design principles improve the efficacy of dual c-Met/HDAC inhibitors?

- Methodological Answer: Hybrid inhibitors like compound 2m (pyridazinone scaffold) achieved dual targeting by optimizing linker length and headgroup interactions. Biochemical validation includes HDAC1 inhibition (IC₅₀ = 38 nM) and c-Met kinase assays, followed by Western blotting for acetylated histones and phospho-MET suppression . Molecular dynamics simulations can refine binding kinetics for both targets .

Q. How is the selectivity of novel c-Met inhibitors (e.g., SCC244) demonstrated preclinically?

- Methodological Answer: Broad kinase profiling (e.g., 312-kinase panel) and functional assays in c-Met-dependent vs. independent models are essential. For SCC244, tumor regression in c-Met-driven xenografts (vs. no effect in MET-negative models) and comparative studies with INCB28060 (15 mg/kg vs. SCC244 10 mg/kg) validated selectivity .

Q. What predictive biomarkers beyond MET amplification are emerging for c-Met inhibitor response?

- Methodological Answer: HHLA2 expression in HCC and germline MET mutations in RCC (e.g., foretinib trials) are promising. Researchers should use CRISPR-Cas9 to knockout HHLA2 in cell lines and assess c-Met phosphorylation and invasion metrics. Clinical cohorts with matched genomic and outcome data (e.g., CCLE database) enable retrospective validation .

Data Contradiction Analysis Framework

- Example: Conflicting reports on c-Met expression vs. inhibitor efficacy in HCC.

- Step 1: Stratify data by MET activation status (e.g., ligand-dependent vs. HHLA2-driven).

- Step 2: Use multivariate regression to adjust for co-variables (e.g., tumor microenvironment, concurrent mutations).

- Step 3: Validate in syngeneic models with controlled MET/HHLA2 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.